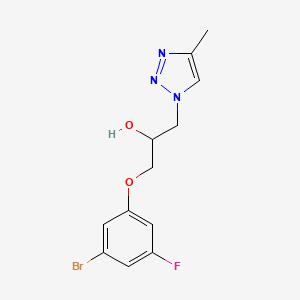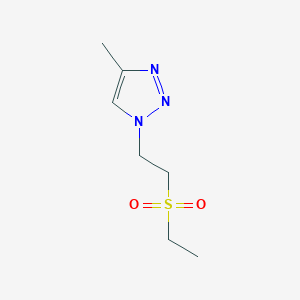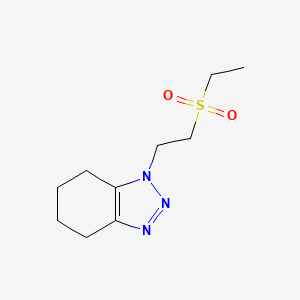![molecular formula C12H15N3O2 B7389873 1-[4-(2-Methoxyphenyl)triazol-1-yl]propan-2-ol](/img/structure/B7389873.png)
1-[4-(2-Methoxyphenyl)triazol-1-yl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Methoxyphenyl)triazol-1-yl]propan-2-ol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxyphenyl group attached to the triazole ring, which is further connected to a propanol moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-[4-(2-Methoxyphenyl)triazol-1-yl]propan-2-ol can be achieved through various synthetic routes. One common method involves the Michael addition of N-heterocycles to chalcones. This reaction can be catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride, which allows for the formation of the desired triazole derivative with moderate yield . Another approach involves the reaction between ketones, formaldehyde, and N-heterocycles, or the nucleophilic substitution of β-chloro or β-(dialkylammonium) ketones with nitrogen heterocycles .
Chemical Reactions Analysis
1-[4-(2-Methoxyphenyl)triazol-1-yl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Scientific Research Applications
1-[4-(2-Methoxyphenyl)triazol-1-yl]propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound exhibits potential biological activities, making it a candidate for drug development.
Industry: It is used in the formulation of fungicides, bactericides, and herbicides.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methoxyphenyl)triazol-1-yl]propan-2-ol involves its interaction with specific molecular targets. For instance, triazole derivatives are known to inhibit the activity of enzymes such as 14-α lanosterol demethylase, which is crucial for the biosynthesis of ergosterol in fungi . This inhibition disrupts the fungal cell membrane, leading to cell death. The compound may also interact with other molecular pathways, contributing to its biological effects .
Comparison with Similar Compounds
1-[4-(2-Methoxyphenyl)triazol-1-yl]propan-2-ol can be compared with other triazole derivatives such as:
Fluconazole: A widely used antifungal drug with a similar triazole structure.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another triazole derivative with potential bioactive properties.
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones: Compounds with promising anticancer activities.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)triazol-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9(16)7-15-8-11(13-14-15)10-5-3-4-6-12(10)17-2/h3-6,8-9,16H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWERSPBAYZKJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(N=N1)C2=CC=CC=C2OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2-chloro-5-methylphenyl)sulfonylethyl]cyclopropanecarboxamide](/img/structure/B7389795.png)

![4-[(2-Chloro-5-methylphenyl)sulfonylmethyl]-1-(2-fluoroethyl)pyrazole](/img/structure/B7389805.png)

![N-[2-[(6-fluoro-1,3-benzothiazol-2-yl)sulfonyl]ethyl]cyclopropanecarboxamide](/img/structure/B7389825.png)
![[2-[(2,6-Difluoro-3-methylphenyl)methylsulfonyl]-1,3-thiazol-4-yl]methanol](/img/structure/B7389830.png)

![1-[[5-(2-Methylsulfonylpropan-2-yl)tetrazol-2-yl]methyl]cyclohexan-1-ol](/img/structure/B7389839.png)
![[2-(2-Methylpropyl)-1,3-thiazol-5-yl]-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone](/img/structure/B7389841.png)

![5-fluoro-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7389867.png)
![sodium;2-[1-[2-[[(3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indol-3a-yl]amino]-2-oxoethyl]cyclohexyl]acetate](/img/structure/B7389876.png)
![1-[2-(Benzimidazol-1-yl)-1-hydroxyethyl]cyclobutan-1-ol](/img/structure/B7389884.png)
![1-[1-Hydroxy-2-(2-phenylimidazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B7389891.png)
